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molecular formula C5H7ClO3 B3256098 Isopropyl chloro(oxo)acetate CAS No. 26404-20-6

Isopropyl chloro(oxo)acetate

Cat. No. B3256098
M. Wt: 150.56 g/mol
InChI Key: APGNIJXHGYDYLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09150500B2

Procedure details

Isopropanol (158 μL, 2.1 mmol, 1.0 eq.) was added dropwise over 5 minutes to oxalyl chloride (350 μL, 4.14 mmol 2.0 eq.) at 0° C., and the resulting mixture was stirred at room temperature for 2 hours. The excess oxalyl chloride was removed by rotary evaporation (40° C., 50 mmHg) and used without further purification.
Quantity
158 μL
Type
reactant
Reaction Step One
Quantity
350 μL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([OH:4])([CH3:3])[CH3:2].[C:5](Cl)(=[O:9])[C:6]([Cl:8])=[O:7]>>[CH:1]([O:4][C:5](=[O:9])[C:6]([Cl:8])=[O:7])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
158 μL
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
350 μL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess oxalyl chloride was removed by rotary evaporation (40° C., 50 mmHg)
CUSTOM
Type
CUSTOM
Details
used without further purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)(C)OC(C(=O)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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